Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro-
Description
Chemical Identity:
The compound Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro- (CAS: 102395-72-2) is a chlorinated aromatic amide with the molecular formula C₂₀H₁₁Cl₅N₂O₃ . Its structure comprises a central isophthalic acid backbone substituted with a hydroxyl group at position 4 and five chlorine atoms distributed across the phenyl rings (positions 2',2'',4',4'',5). Two 2,4-dichlorophenyl groups are attached via amide linkages, forming a bis-arylamide derivative. This substitution pattern distinguishes it from simpler chlorinated phthalimides or biphenyls, conferring unique physicochemical and biological properties.
Properties
CAS No. |
102395-72-2 |
|---|---|
Molecular Formula |
C20H11Cl5N2O3 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-chloro-1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H11Cl5N2O3/c21-10-1-3-16(13(23)7-10)26-19(29)9-5-12(18(28)15(25)6-9)20(30)27-17-4-2-11(22)8-14(17)24/h1-8,28H,(H,26,29)(H,27,30) |
InChI Key |
PGLHDBZVFCHRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=C(C(=C2)Cl)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- typically involves the reaction of 2,4-dichloroaniline with 4-hydroxyisophthalic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves large-scale synthesis using automated reactors and continuous flow systems . The process is designed to ensure consistent quality and efficiency, with strict control over reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves its interaction with molecular targets and pathways in biological systems . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide (CAS: Not provided, )
- Structure : A phthalimide derivative with a single chlorine atom at position 3 and a phenyl group attached to the nitrogen.
- Key Differences: Lacks hydroxyl and multiple chlorine substituents. Simpler molecular framework (C₁₄H₈ClNO₂ vs. C₂₀H₁₁Cl₅N₂O₃).
- Reactivity : The absence of hydroxyl and additional chlorines reduces its electrophilicity compared to the target compound.
3,3',4,4',5-Pentachlorobiphenyl (PCB 126) (CAS: 57465-28-8, –5)
- Structure : A biphenyl core with chlorine substitutions at positions 3,3',4,4',3.
- Key Differences: Planar biphenyl system vs. non-planar bis-arylamide structure. Higher hydrophobicity due to lack of polar hydroxyl or amide groups.
- Toxicity: PCB 126 is a dioxin-like compound with high toxicity linked to planarity and electron affinity, which facilitate binding to the aryl hydrocarbon receptor (AhR) .
4-Hydroxychlorothalonil (CAS: 28343-61-5, )
- Structure : A benzenedicarbonitrile derivative with hydroxyl and three chlorine substituents.
- Key Differences :
- Nitrile (-CN) groups instead of amide (-CONH-) linkages.
- Smaller molecular size (C₈H₂Cl₃N₂O vs. C₂₀H₁₁Cl₅N₂O₃).
- Reactivity : Nitriles are more electrophilic than amides, making 4-hydroxychlorothalonil more reactive in nucleophilic environments.
Physicochemical and Toxicological Profiles
Table 1: Comparative Data
*Estimated using fragment-based methods due to lack of experimental data.
Research Findings and Implications
- Electrophilicity : The target compound’s multiple chlorine atoms and hydroxyl group increase its electrophilic character, analogous to chlorinated biphenyls . However, steric hindrance from the bulky dichlorophenyl groups may reduce reactivity compared to smaller molecules like 4-hydroxychlorothalonil.
- Environmental Persistence : The amide linkages in the target compound are less stable under hydrolytic conditions than PCB 126’s carbon-carbon bonds, suggesting shorter environmental half-life .
- Toxicological Gaps: No direct toxicity data were found in the evidence.
Biological Activity
Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro- (CAS Number: 102395-72-2) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H11Cl5N2O3
- Molecular Weight : 469.56 g/mol
- Melting Point : Not specified in available literature.
- Boiling Point : Not specified in available literature.
Endocrine Disruption
Research indicates that compounds within the class of pentachlorobiphenyls (PCBs), which includes isophthalanilide derivatives, exhibit endocrine-disrupting properties. A study on 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107), a related compound, demonstrated alterations in gene expression linked to circadian rhythm and fatty acid metabolism in rat liver tissues. This suggests that similar mechanisms may be at play for isophthalanilide, potentially impacting metabolic processes and hormone regulation .
Hepatotoxicity
The hepatotoxic effects of hydroxylated PCBs have been documented. In studies involving exposure to related compounds, significant liver damage was observed, characterized by increased levels of liver enzymes such as leucine aminopeptidase. These findings imply that isophthalanilide could pose similar risks regarding liver health and function .
Case Study 1: Hepatic Gene Expression Analysis
A study focused on the hepatic effects of 4-OH-CB107 involved transcriptome analysis using next-generation sequencing. The results highlighted significant changes in the expression of genes associated with lipid metabolism and circadian rhythm regulation. This study serves as a model for understanding the potential hepatic impacts of isophthalanilide .
| Gene | Function | Expression Change |
|---|---|---|
| NR1D1 | Circadian rhythm regulation | Upregulated |
| AHR | Xenobiotic metabolism | Downregulated |
| CRY1 | Circadian clock gene | Upregulated |
Case Study 2: Endocrine Disruption Assessment
Research assessing the endocrine-disrupting capabilities of various chlorinated compounds found that exposure led to altered estrogen receptor activity. Although direct studies on isophthalanilide are scarce, its structural characteristics suggest it may similarly interact with hormonal pathways, potentially leading to reproductive and developmental issues .
Q & A
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across labs)?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media) and include positive/negative controls (e.g., ketoconazole for antifungal assays). Perform statistical meta-analysis of published data to identify outliers and validate findings via inter-lab reproducibility trials .
Q. What analytical strategies identify degradation products under environmental or physiological conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to detect hydrolytic or oxidative byproducts (e.g., dechlorinated analogs). High-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns elucidate degradation pathways .
Q. How can researchers ensure compliance with regulatory guidelines for handling and disposal?
- Methodological Answer : Follow EPA TSCA guidelines for chlorinated aromatics: neutralize waste with 10% sodium hydroxide, adsorb onto activated charcoal, and dispose via licensed hazardous waste facilities. Document safety protocols (e.g., fume hood use, PPE) per OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
